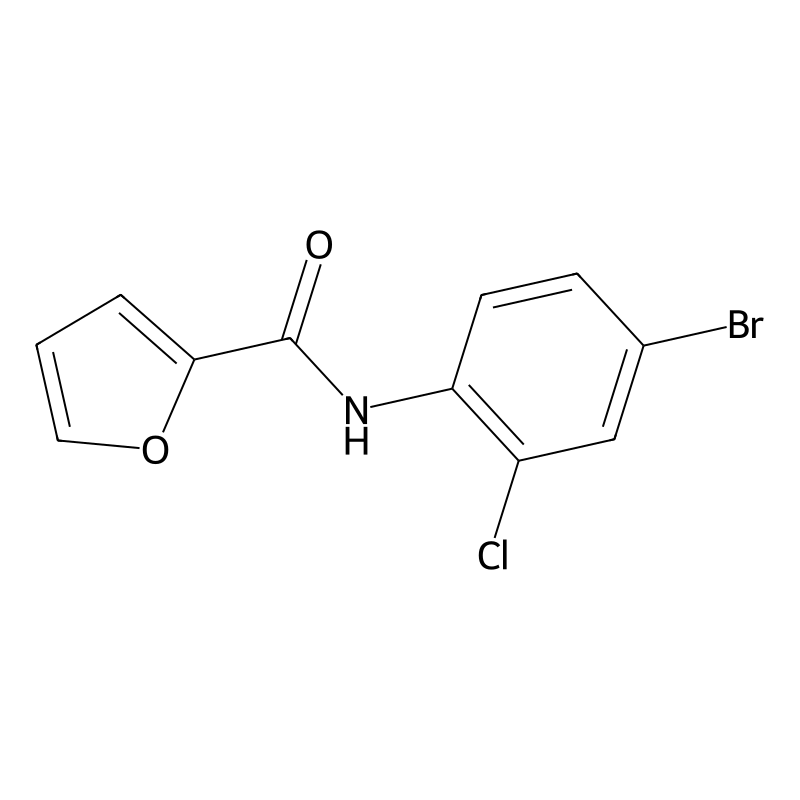

N-(4-bromo-2-chlorophenyl)furan-2-carboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-bromo-2-chlorophenyl)furan-2-carboxamide is a chemical compound characterized by its unique molecular structure, which combines a furan ring with a carboxamide functional group and a substituted phenyl moiety. The presence of bromine and chlorine atoms on the phenyl ring contributes to its distinct reactivity and biological properties. This compound has gained attention in various fields, including medicinal chemistry and materials science, due to its potential applications.

- Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.

- Reduction: The carboxamide group can be reduced to yield the corresponding amine.

- Substitution: The halogen atoms on the phenyl ring can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

- Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

- Substitution Conditions: Typically involves bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

N-(4-bromo-2-chlorophenyl)furan-2-carboxamide exhibits a range of biological activities. Research indicates that compounds within this class can possess antimicrobial properties, including efficacy against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The biological activity is often attributed to the ability of the furan ring to interact with various biological targets, influencing biochemical pathways related to inflammation and infection .

The synthesis of N-(4-bromo-2-chlorophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. This reaction is conducted in an organic solvent like dichloromethane at room temperature, yielding high purity and yields .

General Synthetic Route- Reactants: Furan-2-carbonyl chloride and 4-bromoaniline.

- Conditions: Use of triethylamine as a base in dry dichloromethane.

- Yield: Approximately 94% under optimal conditions.

Subsequent modifications can be achieved through cross-coupling reactions, such as Suzuki-Miyaura reactions, to generate further derivatives .

N-(4-bromo-2-chlorophenyl)furan-2-carboxamide has potential applications in:

- Pharmaceuticals: As a lead compound in developing new antimicrobial agents.

- Material Science: In the synthesis of polymers or materials with specific electronic or optical properties.

- Research: As a tool for studying biological mechanisms and interactions due to its structural features .

Interaction studies have demonstrated that N-(4-bromo-2-chlorophenyl)furan-2-carboxamide can bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor functions. Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action against specific bacterial strains .

Several compounds share structural similarities with N-(4-bromo-2-chlorophenyl)furan-2-carboxamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | Similar furan and carboxamide structure | Antimicrobial | Lacks chlorine substitution |

| 5-(2-Chlorophenyl)furan-2-carboxamide | Different phenyl substitution | Antiviral | Focus on antiviral activity |

| N-(4-fluorophenyl)furan-2-carboxamide | Fluorine instead of bromine/chlorine | Anticancer | Different halogen effects on reactivity |

| N-(3-bromophenyl)furan-2-carboxamide | Bromine at different position | Varies by position | Positioning affects biological interactions |

These comparisons underscore the unique combination of halogen substitutions in N-(4-bromo-2-chlorophenyl)furan-2-carboxamide, which may influence its reactivity and biological profile differently than its analogs .